Ac-muramyl-D-Ala-D-Glu-NH2

Overview

Description

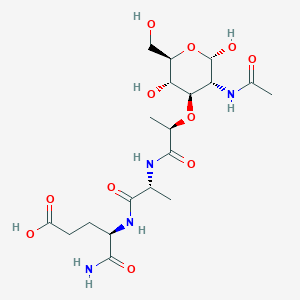

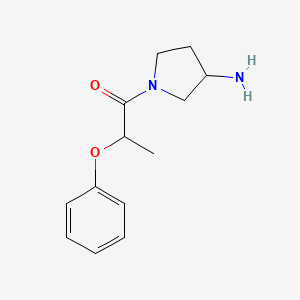

Ac-muramyl-D-Ala-D-Glu-NH2, also known as Muramyl Dipeptide (MDP), is a synthetic immunoreactive peptide . It consists of N-acetyl muramic acid attached to a short amino acid chain of L-Ala-D-isoGln . MDP is known to inhibit HIV replication in CD4+ H9 lymphocytes .

Molecular Structure Analysis

The molecular formula of this compound is C19H32N4O11 . It has a molecular weight of 492.48 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 1023.8±65.0 °C at 760 mmHg, and a flash point of 572.9±34.3 °C .Scientific Research Applications

Immunostimulant and Pyrogenic Activities

N-Acetylmuramyl-D-Ala-D-Glu-NH2, a stereoisomer of muramyl dipeptide, originally demonstrated neither immunostimulant nor pyrogenic activities. However, research by (Chedid et al., 1979) found that conjugating it to a multi-poly(DL-Ala)-poly(L-Lys) carrier significantly increased its ability to enhance nonspecific immunity while maintaining its low pyrogenicity.

Metabolic Fate and Infection Resistance

(Yapo et al., 1982) studied the metabolic fate of various muramyl-peptides in mice. They found that muramyl-peptides like Ac-Mur-L-Ala-gamma-D-Glu-meso-A2pm-D-Ala-D-Ala, after intravenous injection, were effective in increasing nonspecific resistance of mice to Klebsiella infection.

Conformational Analysis

(Pristovsek et al., 1993) performed a conformational analysis of carbocyclic muramyl dipeptide analogues, including variations of Ac-muramyl-D-Ala-D-Glu-NH2. Their research utilized NMR spectroscopy and molecular dynamics to understand the structural preferences induced by different configurations.

Enzyme Interaction Studies

Research by (Abo-Ghalia et al., 1985) investigated the specificity of enzymes interacting with N-acetylmuramyl-L-Ala-D-Glu substrates. They synthesized various analogues to understand how molecular recognition and specificity are achieved in enzymatic reactions involving muramyl peptides.

Mechanism of Action

Target of Action

The primary target of Ac-muramyl-D-Ala-D-Glu-NH2, also known as Muramyl Dipeptide (MDP), is the Runt-related transcription factor 2 (Runx2) . Runx2 is a key transcription factor involved in osteoblast differentiation and skeletal morphogenesis .

Mode of Action

This compound interacts with its target by up-regulating Runx2 gene expression . This up-regulation is achieved through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways .

Biochemical Pathways

The activation of Runx2 by this compound affects the osteoblast differentiation pathway . This leads to the promotion of bone formation. Additionally, it indirectly attenuates osteoclast differentiation through a decreased Receptor Activator of Nuclear Factor Kappa-B Ligand/Osteoprotegerin (RANKL/OPG) ratio .

Result of Action

The result of this compound’s action is the enhancement of osteoblast differentiation . This leads to an increase in bone formation. Additionally, it indirectly leads to a decrease in osteoclast differentiation, thereby preventing bone resorption .

properties

IUPAC Name |

(4R)-4-[[(2R)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8-,10-,11-,13-,14-,15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOQXXWZTUDTEL-BEQQYIDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

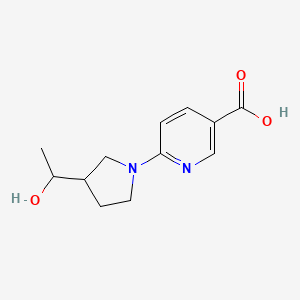

![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475220.png)

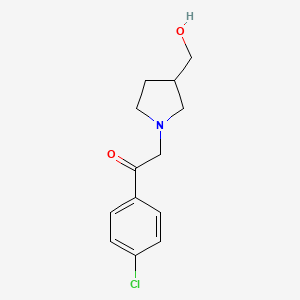

![1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1475223.png)

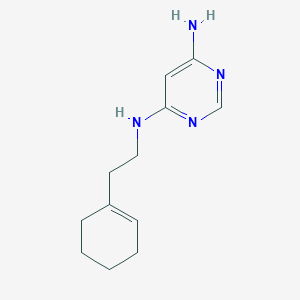

![6-[(4-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1475232.png)